N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC11479025
Molecular Formula: C18H19ClN6O
Molecular Weight: 370.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19ClN6O |
|---|---|
| Molecular Weight | 370.8 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H19ClN6O/c19-15-6-2-1-4-13(15)10-20-18(26)14-5-3-9-24(11-14)17-8-7-16-22-21-12-25(16)23-17/h1-2,4,6-8,12,14H,3,5,9-11H2,(H,20,26) |
| Standard InChI Key | AJNXDKDYCLKZKI-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NCC4=CC=CC=C4Cl |
| Canonical SMILES | C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NCC4=CC=CC=C4Cl |
Introduction
N-(2-chlorobenzyl)-1-( triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse applications in medicinal chemistry due to their bioactive properties. The compound features a triazolopyridazine core linked to a piperidine carboxamide moiety and a 2-chlorobenzyl substituent.
Synthesis Pathway
The synthesis of N-(2-chlorobenzyl)-1-( triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves:
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Formation of the Triazolopyridazine Core: This is achieved by cyclization reactions involving hydrazine derivatives and pyridazine precursors.
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Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution or amidation reactions.
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Incorporation of the 2-Chlorobenzyl Group: The chlorobenzyl group is attached via reductive amination or similar coupling techniques .
Biological Activity and Applications
4.1 Pharmacological Potential
Triazolopyridazine derivatives are extensively studied for their pharmacological activities, including:
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Antimicrobial Properties: Effective against bacterial and fungal pathogens.
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Anti-inflammatory Effects: Inhibitory activity on enzymes like 5-lipoxygenase (5-LOX) .
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CNS Activity: Potential applications in neurological disorders due to interaction with central nervous system receptors.
4.2 Molecular Docking Studies
Preliminary docking studies suggest that compounds with similar structures exhibit strong binding affinity to key biological targets such as kinases and enzymes involved in inflammatory pathways .
Analytical Data
5.1 Spectroscopic Characterization
The compound’s structure can be confirmed using:
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Nuclear Magnetic Resonance (NMR):
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NMR provides insights into the hydrogen environment.
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NMR identifies carbon frameworks.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detects functional groups like amides and aromatic rings.
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5.2 Computational Descriptors
| Descriptor | Value |
|---|---|
| LogP (Partition Coefficient) | Moderate lipophilicity predicted for membrane permeability . |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Safety and Handling
While specific safety data for this compound may not be available, general precautions for handling chlorinated benzyl derivatives include:
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Use of personal protective equipment (PPE).
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Avoiding inhalation or skin contact due to potential irritant effects.
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